6-(3,4-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-(3,4-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C11H8Cl2N2O2 and its molecular weight is 271.1 g/mol. The purity is usually 95%.
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Mechanism of Action
- Importantly, DCMU only affects electron flow from PSII and has no impact on photosystem I or other photosynthetic reactions, such as light absorption or carbon fixation in the Calvin cycle .
Mode of Action
Pharmacokinetics
Action Environment
Biochemical Analysis
Biochemical Properties
6-(3,4-Dichlorophenyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in oxidative stress responses, such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system . The compound’s interaction with AchE can lead to changes in nerve impulse transmission, affecting normal cellular functions. Additionally, it may interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . This oxidative stress can lead to alterations in gene expression and disrupt normal cellular functions. Furthermore, the compound’s impact on acetylcholinesterase activity can result in impaired nerve transmission and behavioral changes in affected organisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the inhibition of acetylcholinesterase, leading to the accumulation of acetylcholine in synaptic clefts and prolonged nerve signal transmission . Additionally, the compound may bind to other biomolecules, such as proteins and enzymes, altering their activity and function. These binding interactions can result in enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound can degrade over time, leading to a decrease in its efficacy and potential long-term effects on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to the compound can result in cumulative oxidative damage and alterations in cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and cellular signaling pathways . At higher doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and impaired nerve transmission. Threshold effects have been observed, where the compound’s impact becomes more pronounced at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism . The compound’s effects on metabolic flux and metabolite levels can influence overall cellular function and homeostasis. Understanding these metabolic pathways is essential for elucidating the compound’s broader implications in biochemical research.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within different cellular compartments can affect its efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in particular subcellular locations can influence its interactions with biomolecules and its overall impact on cellular processes.
Properties
IUPAC Name |
6-(3,4-dichlorophenyl)-3-methyl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c1-15-10(16)5-9(14-11(15)17)6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENDEJSIEPCJGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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